2,4-Dimethylbenzene-1,3,5-triol

説明

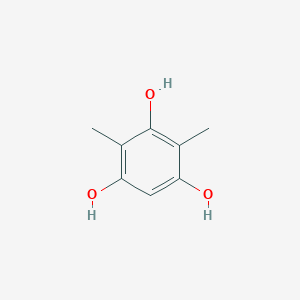

Structure

3D Structure

特性

IUPAC Name |

2,4-dimethylbenzene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-4-6(9)3-7(10)5(2)8(4)11/h3,9-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRABDOOVRWLFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196257 | |

| Record name | 2,4-Dimethylphloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4463-02-9 | |

| Record name | 2,4-Dimethyl-1,3,5-benzenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4463-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylphloroglucinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004463029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylphloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylphloroglucinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dimethyl-1,3,5-benzenetriol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3RH5B6TWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2,4 Dimethylbenzene 1,3,5 Triol and Its Analogues

Classical Synthetic Routes to 2,4-Dimethylbenzene-1,3,5-triol

Traditional methods for the synthesis of this compound have historically relied on multi-step reaction sequences and the targeted functionalization of benzene (B151609) and its derivatives. These routes, while foundational, often involve multiple stages of reaction and purification.

Multi-step Reaction Sequences

Multi-step syntheses are a cornerstone of organic chemistry, allowing for the gradual construction of complex molecules from simpler precursors. In the context of this compound, a common approach involves the modification of a pre-existing benzene-1,3,5-triol (phloroglucinol) core. One of the most direct methods is the electrophilic aromatic substitution of phloroglucinol (B13840).

A key example of a multi-step sequence is the Friedel-Crafts alkylation. This reaction introduces methyl groups onto the phloroglucinol ring. The synthesis typically involves the methylation of phloroglucinol using a methylating agent like methyl iodide in the presence of a base, such as potassium carbonate. The reaction is generally carried out under reflux conditions to drive the methylation to completion. The reactivity of the phloroglucinol ring allows for the introduction of two methyl groups at the 2- and 4-positions.

Another multi-step approach could conceptually start from a different benzene derivative, such as 1,3,5-trinitrobenzene. This sequence would involve the reduction of the nitro groups to amino groups, followed by diazotization and subsequent hydrolysis to yield the triol functionality. The introduction of the methyl groups could be achieved at an intermediate stage, for instance, by starting with 2,4,6-trinitro-m-xylene.

Targeted Functionalization of Benzene and its Derivatives

The targeted functionalization of benzene itself to produce this compound is a more challenging endeavor due to the need for precise control over the substitution pattern. A hypothetical multi-step pathway could involve:

Dinitration of Toluene: Toluene can be dinitrated to produce 2,4-dinitrotoluene.

Further Nitration: Introduction of a third nitro group to form 2,4,6-trinitrotoluene (B92697) (TNT).

Reduction: The trinitrotoluene is then reduced to the corresponding triamine, 2,4,6-triaminotoluene.

Hydrolysis: Finally, the amino groups are hydrolyzed to hydroxyl groups to yield the target molecule. This final step, however, can be low-yielding.

Alternatively, functionalization strategies can be employed on more elaborated benzene derivatives. For instance, the Hoesch or Gattermann reactions can be used to introduce acyl or formyl groups onto a phenol (B47542) or aniline-type substrate, which can then be further manipulated. The Hoesch reaction utilizes a nitrile and a Lewis acid catalyst to form an aryl ketone, while the Gattermann reaction employs hydrogen cyanide and a Lewis acid for formylation. dtic.milresearchgate.net These reactions are typically effective on electron-rich aromatic rings like phloroglucinol and its derivatives.

Advanced Synthetic Approaches to this compound

In recent years, there has been a significant push towards developing more efficient and sustainable synthetic methods. These advanced approaches aim to reduce reaction times, minimize waste, and simplify purification processes.

One-Pot Synthesis Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time and resource efficiency. youtube.com For the synthesis of substituted phloroglucinols, one-pot procedures can be designed to combine alkylation and other functionalization steps.

While a specific one-pot synthesis for this compound is not extensively documented in publicly available literature, the general principles of one-pot reactions can be applied. For instance, a tandem reaction could be envisioned where phloroglucinol is first alkylated, and then undergoes another transformation in the same pot. Research into one-pot syntheses of other complex phloroglucinol derivatives, such as polycyclic phloroglucinols, has shown promise, with total isolated yields of up to 57% for a mixture of products. nih.gov

Microwave-Assisted Organic Synthesis (MAOS) in Triol Formation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.orgmdpi.com The application of microwave irradiation to the synthesis of phloroglucinol derivatives has been explored. For example, the synthesis of phloroglucinol itself from 1,3,5-triaminobenzene via hydrolysis has been shown to be significantly enhanced by microwave irradiation, with the reaction time being drastically reduced.

| Reaction Type | Conventional Heating Time | Microwave Irradiation Time |

| Hydrolysis of 1,3,5-triaminobenzene | 24 hours | 15 minutes |

This table illustrates the potential for significant rate enhancement using microwave-assisted synthesis for a related reaction.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green chemistry principles can be applied.

One key area is the use of more environmentally friendly catalysts. Traditional Friedel-Crafts alkylations often employ stoichiometric amounts of Lewis acids, which can generate significant waste. The use of solid acid catalysts, such as silica (B1680970) sulfuric acid, offers a greener alternative as they are often reusable and can be easily separated from the reaction mixture. youtube.com For instance, the acylation of phloroglucinol, a related reaction, has been successfully carried out using a heterogeneous silica sulfuric acid catalyst under solvent-free conditions. youtube.com

Furthermore, the development of syntheses that utilize bio-based starting materials is a significant aspect of green chemistry. Research has been conducted on the microbial synthesis of phloroglucinol and its methylated derivatives, which could provide a sustainable feedstock for the production of compounds like this compound. dtic.mil

Catalytic Systems in the Synthesis of this compound

The selective introduction of two methyl groups onto the phloroglucinol ring presents a synthetic challenge. The reactivity of the aromatic ring in phloroglucinol makes it susceptible to multiple alkylations and other side reactions. Therefore, the development of efficient and selective catalytic systems is crucial.

Organocatalysis in Aryl Coupling Reactions

Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to traditional metal-based catalysts. In the context of synthesizing substituted phloroglucinols, organocatalysts can facilitate the formation of carbon-carbon bonds with high selectivity. One notable approach involves the organocatalytic enantioselective Friedel-Crafts alkylation of phloroglucinol derivatives with enals. nih.gov This method provides a pathway to chiral benzylic structures found in various natural products derived from phloroglucinol. nih.gov While this specific example leads to a different substitution pattern, the underlying principle of using chiral amines or other small organic molecules to activate substrates and control reactivity can be extended to the synthesis of this compound.

The biosynthesis of 1,3,5-trimethoxybenzene (B48636) in Chinese rose, which proceeds through the stepwise methylation of phloroglucinol, is catalyzed by O-methyltransferases (OMTs). nih.gov A specific phloroglucinol O-methyltransferase (POMT) is responsible for the initial methylation step. nih.gov Although this is a biological catalyst, it highlights the potential for developing synthetic organocatalysts that can mimic this enzymatic selectivity to achieve controlled methylation of the phloroglucinol core.

Transition-Metal-Free Coupling Methodologies

Transition-metal-free reactions are gaining prominence due to their cost-effectiveness and reduced environmental impact. For the synthesis of this compound, transition-metal-free approaches could involve direct C-H methylation of phloroglucinol. While specific examples for the dimethylation of phloroglucinol are not extensively documented in the readily available literature, general strategies for transition-metal-free α-methylation of certain heterocyclic compounds using dimethyl sulfoxide (B87167) (DMSO) as a methyl source have been developed. rsc.org This suggests the possibility of adapting such methods for the methylation of highly activated aromatic systems like phloroglucinol. The reaction would likely proceed via a radical mechanism or through the formation of an intermediate that facilitates the transfer of a methyl group.

Optimization of Reaction Parameters for Enhanced Efficiency

To achieve high yields and purity of this compound, careful optimization of reaction parameters is essential. The interplay of solvent, temperature, pressure, and reagent stoichiometry can significantly impact the outcome of the synthesis.

Influence of Solvent Systems on Reaction Outcomes

The choice of solvent is critical in the synthesis of phloroglucinol derivatives as it can influence the solubility of reactants, the stability of intermediates, and the reaction rate. For instance, in the synthesis of phloroglucinol from hexachlorobenzene, aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and pyridine (B92270) are utilized. google.com The solubility of phloroglucinol itself has been studied in various organic solvents, with the data being crucial for purification processes like crystallization. researchgate.net

For the methylation of phloroglucinol, the solvent can affect the selectivity of the reaction. A solvent that can selectively solvate the desired product or intermediate can help in driving the equilibrium towards the formation of this compound. The polarity of the solvent can also play a role in controlling the reactivity of the methylating agent and the phloroglucinol substrate. nih.gov

Temperature and Pressure Control in Product Yield and Selectivity

Temperature is a key parameter that influences the rate and selectivity of chemical reactions. In the synthesis of phloroglucinol derivatives, controlling the temperature is crucial to prevent side reactions and decomposition of the product. For example, in the preparation of phloroglucinol, the reaction mixture is boiled under reflux for an extended period to ensure the completion of the reaction. orgsyn.org The thermal stability of the product is also a consideration, as higher temperatures can lead to degradation. nih.govnih.gov

Pressure can also be a significant factor, particularly in reactions involving gaseous reactants or byproducts. While specific data on the effect of pressure on the synthesis of this compound is scarce, in related syntheses of phloroglucinol, the reaction is often carried out at atmospheric pressure under a reflux condenser. orgsyn.org

Reagent Stoichiometry and Impurity Profiles

The molar ratio of the reactants is a critical factor in controlling the selectivity of the methylation of phloroglucinol. Using a precise stoichiometry of the methylating agent to phloroglucinol can help in minimizing the formation of mono-methylated and tri-methylated byproducts. In the synthesis of phloroglucinol derivatives, careful control of the amount of reagents is necessary to achieve the desired product. nih.gov

The impurity profile of the final product is directly influenced by the reaction conditions. Side reactions such as over-methylation, O-methylation versus C-methylation, and the formation of polymeric materials can lead to a complex mixture of products. Understanding the influence of reagent stoichiometry on the formation of these impurities is key to developing a robust and efficient synthetic process.

Scalable Synthesis and Process Intensification of this compound Remains an Area for Future Development

Current knowledge on the synthesis of phloroglucinol and its derivatives primarily focuses on the parent molecule. For instance, biosynthetic production of phloroglucinol in recombinant cells has been explored to avoid the use of harsh chemicals and petroleum-based starting materials. google.com These methods aim to create more sustainable and environmentally friendly processes. nih.gov Chemical synthesis routes for phloroglucinol often start from materials like trinitrotoluene (TNT) or 1,3,5-triisopropylbenzene, with total yields ranging from 46% to 60%. patsnap.com Other approaches include the preparation from resorcinol (B1680541) through bromination and subsequent hydrolysis, which can achieve yields of over 70% and high purity. google.com

Despite the detailed studies on phloroglucinol, the scalable synthesis of this compound, also known as 2,4-dimethylphloroglucinol, is not prominently featured in the reviewed literature. The synthesis of related compounds, such as various substituted phloroglucinol derivatives, has been a subject of interest in medicinal and materials chemistry, but large-scale production strategies for the specifically requested 2,4-dimethyl variant are not described in detail.

The intensification of chemical processes, which involves developing more efficient, safer, and more environmentally benign production methods, is a critical aspect of modern chemical manufacturing. Such studies for this compound would likely focus on optimizing reaction conditions, minimizing waste, and developing continuous flow processes. However, without established scalable synthesis routes, process intensification studies for this specific compound remain a prospective field of research.

Further investigation and development are required to establish viable and economically feasible methods for the large-scale production of this compound, which would, in turn, pave the way for detailed process intensification studies.

Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethylbenzene 1,3,5 Triol

Electrophilic Aromatic Substitution (EAS) Reactions of 2,4-Dimethylbenzene-1,3,5-triol

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of the three hydroxyl groups. The methyl groups also contribute to this activation. The hydroxyl and methyl groups direct incoming electrophiles to the ortho and para positions. In this molecule, the only available position for substitution is the C6 position, which is ortho to two hydroxyl groups and one methyl group, and para to the other methyl group.

While specific studies on the Friedel-Crafts acylation of this compound are not extensively documented in publicly available literature, the reactivity of the parent compound, phloroglucinol (B13840), provides significant insight. Phloroglucinol is known to undergo facile acylation reactions. For instance, the Friedel-Crafts acylation of phloroglucinol with various acyl chlorides or anhydrides in the presence of a Lewis acid catalyst, such as aluminum chloride, readily yields acylphloroglucinols. google.comgoogle.comresearchgate.net A notable example is the synthesis of phloracetophenone through the acylation with acetyl chloride. researchgate.net

Given the electronic similarities, this compound is expected to undergo acylation at the C6 position. The reaction would likely proceed under mild conditions due to the highly activated nature of the ring.

Table 1: Representative Friedel-Crafts Acylation of Phloroglucinol Derivatives

| Substrate | Acylating Agent | Catalyst | Product | Reference |

| Phloroglucinol | Isovaleryl chloride | AlCl₃ | Phloroisovalerophenone | anu.edu.au |

| Phloroglucinol | Acetic anhydride | CuSO₄·5H₂O | 2,4-Diacetylphloroglucinol (B43620) | researchgate.net |

| Phloroglucinol | Bromoacetyl bromide | AlCl₃ | Bromoacetylphloroglucinol |

It is important to note that the presence of the methyl groups in this compound may introduce steric hindrance that could influence the reaction rate compared to unsubstituted phloroglucinol.

The high electron density of the aromatic ring in this compound suggests that it would be highly susceptible to halogenation and nitration.

Halogenation: Research on the halogenation of the related compound, phloroglucinol, demonstrates its high reactivity. Enzymatic halogenation of phloroglucinol using flavin-dependent halogenases has been shown to produce mono- and di-halogenated products. researchgate.net Chemical halogenation is also expected to proceed readily. For this compound, halogenation would be predicted to occur at the C6 position.

Nitration: Specific nitration studies on this compound are not readily available. However, the nitration of other highly activated phenols and aromatic compounds is well-established. researchgate.netbeilstein-journals.org Due to the activating nature of the hydroxyl and methyl groups, nitration of this compound would likely require mild nitrating agents to avoid over-oxidation or the formation of undesired byproducts. The expected product would be 2,4-dimethyl-6-nitrobenzene-1,3,5-triol.

Nucleophilic Reactivity and Derivatization

The hydroxyl groups of this compound are primary sites for nucleophilic reactions, allowing for the synthesis of a variety of derivatives.

The hydroxyl groups can undergo O-alkylation and O-arylation to form the corresponding ethers. While specific literature on the alkylation and arylation of this compound is scarce, general methods for the synthesis of ethers from phenols are applicable.

Alkylation: The Williamson ether synthesis is a common method for the O-alkylation of phenols. youtube.comrsc.org This involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For this compound, selective mono-, di-, or tri-alkylation could potentially be achieved by controlling the stoichiometry of the base and the alkylating agent.

Arylation: O-arylation of phenols can be achieved through various modern cross-coupling reactions, often employing copper or palladium catalysts. These methods allow for the formation of diaryl ethers under relatively mild conditions.

Ether Formation: As mentioned, the synthesis of ethers from this compound would likely follow established protocols for phenols. A relevant example is the controlled etherification of phloroglucinol to its dimethyl ether using methanol (B129727) in the presence of an acid catalyst. This suggests that similar approaches could be used to synthesize mono-, di-, and tri-methyl ethers of this compound.

Ester Formation: The hydroxyl groups of this compound can be readily converted to esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. youtube.comyoutube.com The Fischer esterification, involving reaction with a carboxylic acid in the presence of an acid catalyst, is a common method. Alternatively, for more sensitive substrates, milder methods such as the Steglich esterification using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed.

Table 2: General Methods for Ether and Ester Formation Applicable to this compound

| Reaction | Reagents | Key Features |

| Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Forms alkyl ethers via an Sₙ2 reaction. |

| Fischer Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Equilibrium process, often requires removal of water. |

| Steglich Esterification | Carboxylic acid, DCC, DMAP | Mild conditions, suitable for sensitive substrates. |

Oxidation-Reduction Pathways of this compound

The redox chemistry of this compound is a key aspect of its reactivity, influenced by the electron-donating hydroxyl and methyl groups.

Oxidation: The hydroxyl groups make the molecule susceptible to oxidation. The oxidation of 2,4-dimethylphloroglucinol has been studied, and it is known that the hydroxyl groups can be oxidized to form quinone-type structures. researchgate.net The presence of electron-donating methyl groups can influence the rate of oxidation compared to the parent phloroglucinol. The oxidation can proceed via radical intermediates. researchgate.net Stronger oxidizing agents can potentially lead to cleavage of the aromatic ring. libretexts.org

Reduction: Information on the direct reduction of this compound is limited. However, it is plausible that under catalytic hydrogenation conditions (e.g., H₂/Pd, Pt), the aromatic ring could be reduced to form 2,4-dimethylcyclohexane-1,3,5-triol. Furthermore, if the triol is first oxidized to a quinone derivative, this quinone could then be reduced back to the hydroquinone (B1673460) form using mild reducing agents like sodium borohydride (B1222165) or sodium dithionite. orgsyn.org

Electrochemical Behavior and Oxidation Potentials

The electrochemical characteristics of this compound are primarily governed by the three hydroxyl groups attached to the aromatic ring. These groups can undergo oxidation to form quinone-type structures. While specific studies detailing the electrochemical behavior and precise oxidation potentials of this compound are not extensively documented in publicly available literature, the behavior of analogous compounds, such as benzene-1,2,4-triol, offers insights. For instance, studies on benzene-1,2,4-triol using cyclic and square-wave voltammetry have shown that its electrochemical response is pH-dependent.

It is reasonable to infer that the electrochemical properties of this compound would also be influenced by pH, affecting the protonation state of the hydroxyl groups and, consequently, the ease of electron transfer. The presence of two electron-donating methyl groups on the benzene ring is expected to lower the oxidation potential compared to its parent compound, phloroglucinol, making it more susceptible to oxidation. However, without direct experimental data, precise oxidation potentials and detailed electrochemical mechanisms remain to be elucidated.

Role in Radical Chemistry and Radical Scavenging Mechanisms

This compound has been investigated for its potential antioxidant properties, which are intrinsically linked to its role in radical chemistry. The primary mechanism by which phenolic compounds like this compound scavenge free radicals is through hydrogen atom transfer (HAT) or single electron transfer (SET). In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.

Table 1: Common Assays for Evaluating Radical Scavenging Activity

| Assay | Principle | Measured Outcome |

| DPPH Assay | A stable free radical, DPPH•, is reduced by an antioxidant, leading to a color change from violet to yellow. | Decrease in absorbance at a characteristic wavelength, often expressed as IC50 (the concentration of antioxidant required to scavenge 50% of DPPH• radicals). |

| ABTS Assay | The pre-formed radical cation, ABTS•+, is reduced by an antioxidant, causing a decolorization of the solution. | Decrease in absorbance, also frequently reported as an IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC). |

Complexation Chemistry and Metal-Ligand Interactions

The hydroxyl groups of this compound can act as ligands, coordinating with metal ions to form complexes. This interaction is a fundamental aspect of its chemistry, although specific studies on this compound are limited.

The formation of coordination complexes between this compound and transition metal ions is plausible. The oxygen atoms of the hydroxyl groups possess lone pairs of electrons that can be donated to vacant orbitals of a metal ion. However, the presence of the two methyl groups on the aromatic ring may introduce steric hindrance, potentially influencing the geometry and stability of the resulting metal complexes compared to those formed with the unsubstituted phloroglucinol. Research on the coordination chemistry of similar phenolic compounds, such as benzene-1,2,4-triol, has shown the formation of 1:1 complexes with ions like Fe2+ and Mg2+. In such complexes, the benzenetriol acts as a ligand, binding to the metal ion. While analogous behavior can be anticipated for this compound, detailed structural and stability constant data for its transition metal complexes are not currently available in the literature.

Organic-inorganic hybrid structures, such as metal-organic frameworks (MOFs), are a class of materials where organic ligands bridge metal ions or clusters to form extended networks. While phenolic compounds can be utilized as ligands in the synthesis of MOFs, there is no specific information in the reviewed literature on the use of this compound for this purpose. The coordination capabilities of its hydroxyl groups suggest potential, but further research would be needed to explore its suitability in forming such hybrid structures.

Photochemical Transformations Involving this compound

Information regarding the photochemical transformations of this compound is scarce. Phenolic compounds can undergo various photochemical reactions, including photo-oxidation, often initiated by the absorption of UV light. These reactions can lead to the formation of phenoxyl radicals and subsequent secondary products. The specific pathways and products of the photochemical degradation of this compound, however, have not been a focus of published research.

Detailed Mechanistic Elucidation of Key Reaction Pathways

The key reaction pathways of this compound are expected to involve its hydroxyl and aromatic functionalities. The primary reactions include:

Oxidation: As previously mentioned, the hydroxyl groups can be oxidized to form quinones. This transformation is a key aspect of its antioxidant activity and electrochemical behavior.

Electrophilic Aromatic Substitution: The benzene ring, activated by the three hydroxyl groups, is susceptible to electrophilic attack. However, the positions for substitution are limited due to the existing methyl and hydroxyl groups.

Etherification/Esterification: The hydroxyl groups can react with suitable reagents to form ethers or esters.

While these general reaction types are known for phenolic compounds, detailed mechanistic studies elucidating the specific kinetics, intermediates, and transition states for the reactions of this compound are not extensively reported. Further computational and experimental investigations would be necessary to provide a comprehensive understanding of its reaction mechanisms.

Derivatives, Analogues, and Structure Reactivity Relationships Srr of 2,4 Dimethylbenzene 1,3,5 Triol

Synthesis and Characterization of Novel 2,4-Dimethylbenzene-1,3,5-triol Derivatives

The inherent reactivity of the hydroxyl groups and the aromatic ring of this compound, also known as 2,4-dimethylphloroglucinol, provides a versatile platform for the synthesis of a variety of derivatives. These modifications can significantly alter the parent molecule's physicochemical properties and biological activities.

Substituted Phenolic Derivatives

The phenolic hydroxyl groups of this compound are primary sites for chemical modification, most commonly through etherification and esterification reactions.

Ether Derivatives: The synthesis of ether derivatives can be achieved through the Williamson ether synthesis. byjus.com In this reaction, the hydroxyl groups are first deprotonated using a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide ions. These nucleophilic phenoxides can then react with an alkyl halide to yield the desired ether. The reactivity of the three hydroxyl groups can be controlled by stoichiometric amounts of the base and alkylating agent, as well as by the reaction conditions, potentially allowing for selective mono-, di-, or tri-etherification. For instance, reaction with one equivalent of methyl iodide in the presence of a mild base would be expected to favor the formation of a mono-methyl ether.

Ester Derivatives: Esterification can be accomplished by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base catalyst, such as pyridine (B92270) or triethylamine. These reactions typically proceed readily to form the corresponding mono-, di-, or tri-esters, depending on the stoichiometry of the acylating agent used.

Table 1: Potential Substituted Phenolic Derivatives of this compound and Their General Synthetic Routes

| Derivative Type | General Synthetic Method | Reactants |

| Mono-alkyl Ether | Williamson Ether Synthesis | This compound, 1 eq. Alkyl halide, Base (e.g., K2CO3) |

| Di-alkyl Ether | Williamson Ether Synthesis | This compound, 2 eq. Alkyl halide, Stronger Base (e.g., NaH) |

| Tri-alkyl Ether | Williamson Ether Synthesis | This compound, >3 eq. Alkyl halide, Strong Base (e.g., NaH) |

| Mono-acyl Ester | Acylation | This compound, 1 eq. Acyl chloride/anhydride, Base (e.g., Pyridine) |

| Di-acyl Ester | Acylation | This compound, 2 eq. Acyl chloride/anhydride, Base |

| Tri-acyl Ester | Acylation | This compound, >3 eq. Acyl chloride/anhydride, Base |

Characterization of these derivatives would rely on standard spectroscopic techniques. In the ¹H NMR spectrum, the appearance of new signals corresponding to the protons of the introduced alkyl or acyl groups, along with a shift in the signals of the aromatic proton and the disappearance of the phenolic proton signals, would confirm the modification. ¹³C NMR would show new carbon signals from the substituent and shifts in the aromatic carbon signals. Infrared (IR) spectroscopy would be marked by the disappearance of the broad O-H stretching band of the phenol (B47542) and the appearance of C-O stretching bands for ethers or C=O and C-O stretching bands for esters.

Condensed Ring Systems Incorporating the Triol Moiety

The this compound scaffold can be incorporated into more complex, condensed ring systems, such as pyrans and pyrimidines, through cyclization reactions. These reactions often utilize the reactivity of the aromatic ring and its hydroxyl groups.

For example, the Pechmann condensation could be employed to synthesize coumarin (B35378) derivatives. This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. While typically applied to simpler phenols, it is conceivable that under appropriate conditions, this compound could react with a suitable β-ketoester to form a substituted benzopyran-2-one.

Furthermore, reactions involving the condensation of the triol with diketones or other bifunctional reagents can lead to the formation of fused heterocyclic systems. For instance, reaction with a 1,3-dicarbonyl compound in the presence of a catalyst could potentially yield a fused pyran ring. longdom.org Similarly, reaction with urea (B33335) or thiourea (B124793) could lead to the formation of fused pyrimidine (B1678525) or thiopyrimidine rings, respectively.

The synthesis of such condensed systems would result in significant changes in the spectroscopic data. The formation of a new ring would be evident in the NMR spectra through the appearance of new proton and carbon signals and changes in the chemical shifts and coupling constants of the existing protons on the aromatic core.

Comparative Reactivity and Stability Analysis of Structural Analogues

Understanding the reactivity and stability of this compound is enhanced by comparing it with its structural analogues. These comparisons highlight the influence of substituent positioning on the chemical properties of the molecule.

Positional Isomers of Dimethylbenzene Triols

The positional isomers of dimethylbenzene triol, such as 2,5-dimethylbenzene-1,3,4-triol and 3,5-dimethylbenzene-1,2,4-triol, would be expected to exhibit different reactivity profiles due to the varied electronic and steric environments of their hydroxyl groups and aromatic rings.

In this compound, the hydroxyl groups are in a phloroglucinol-type arrangement (1,3,5-substitution), which enhances their nucleophilicity and susceptibility to electrophilic aromatic substitution due to the activating, ortho- and para-directing nature of the hydroxyl groups. The two methyl groups, being electron-donating, further activate the ring.

In a hypothetical isomer like 2,5-dimethylbenzene-1,4-diol (a hydroquinone (B1673460) derivative with an additional hydroxyl group), the 1,4-disposed hydroxyl groups would make it more susceptible to oxidation to the corresponding quinone compared to the 1,3,5-triol arrangement in this compound.

The steric hindrance around the hydroxyl groups also plays a crucial role. In this compound, the hydroxyl group at C1 is flanked by a methyl group and a hydroxyl group, while the hydroxyl at C3 is between two hydroxyls, and the one at C5 is adjacent to a methyl group. This differential steric environment could be exploited for regioselective reactions.

Unsubstituted and Polymethylated Benzene (B151609) Triols

A comparison with unsubstituted benzene-1,3,5-triol (phloroglucinol) and other polymethylated benzene triols provides further insight into the role of the methyl groups.

Phloroglucinol (B13840) (Benzene-1,3,5-triol): Phloroglucinol is highly reactive towards electrophilic substitution and readily undergoes reactions like halogenation and nitrosation even under mild conditions. The absence of methyl groups in phloroglucinol means it has three equivalent reactive positions (2, 4, and 6).

This compound: The presence of two methyl groups at positions 2 and 4 in this compound sterically hinders the adjacent hydroxyl groups and the single remaining reactive aromatic position (C6). This steric hindrance would likely decrease the rate of electrophilic aromatic substitution compared to phloroglucinol. However, the electron-donating nature of the methyl groups would electronically activate the ring, counteracting the steric effect to some extent.

2,4,6-Trimethylbenzene-1,3,5-triol: In this fully substituted analogue, all the reactive aromatic positions are blocked by methyl groups. Consequently, electrophilic aromatic substitution reactions would not be possible without the displacement of a substituent. The reactivity would be primarily centered on the hydroxyl groups.

Table 2: Predicted Relative Reactivity Towards Electrophilic Aromatic Substitution

| Compound | Number of Methyl Groups | Activating Groups (OH, CH3) | Steric Hindrance | Predicted Relative Reactivity |

| Benzene-1,3,5-triol | 0 | 3 x OH | Low | Very High |

| This compound | 2 | 3 x OH, 2 x CH3 | Moderate | High |

| 2,4,6-Trimethylbenzene-1,3,5-triol | 3 | 3 x OH, 3 x CH3 | High | Low (no free positions) |

Fundamental Structure-Reactivity Correlations

The reactivity of this compound and its analogues is governed by fundamental principles of organic chemistry, primarily the electronic and steric effects of the substituents on the aromatic ring.

Electronic Effects: The hydroxyl groups are strong activating groups, donating electron density to the aromatic ring through resonance, thereby making the ring more nucleophilic and susceptible to electrophilic attack. The methyl groups are also activating, though to a lesser extent, through an inductive effect. The cumulative effect of three hydroxyl groups and two methyl groups makes the aromatic ring of this compound highly electron-rich. The acidity of the phenolic protons is influenced by these electronic effects; electron-withdrawing groups would increase acidity, while the electron-donating methyl groups in this compound slightly decrease the acidity of the phenolic protons compared to unsubstituted phloroglucinol. byjus.com

Steric Effects: The methyl groups and adjacent hydroxyl groups create steric hindrance around the aromatic ring and the individual hydroxyl groups. This steric bulk can influence the regioselectivity of reactions. For instance, an electrophile might preferentially attack the less hindered position. Similarly, reactions involving the hydroxyl groups might favor the less sterically encumbered hydroxyl group.

Hydrogen Bonding: The presence of multiple hydroxyl groups allows for intramolecular and intermolecular hydrogen bonding. This can influence the compound's physical properties, such as its boiling point and solubility, as well as its reactivity by affecting the availability and acidity of the hydroxyl protons.

Design Principles for Functionalized Analogues

The design of functionalized analogues of this compound is guided by established principles of medicinal chemistry, aiming to optimize the molecule's pharmacokinetic and pharmacodynamic properties. These principles revolve around strategic structural modifications to the core phloroglucinol ring and its substituents to modulate biological activity, selectivity, and metabolic stability.

A primary strategy involves the modification of the hydroxyl groups . The three hydroxyl moieties on the benzene ring are critical for the antioxidant activity of phloroglucinols, acting as hydrogen donors to neutralize free radicals. ontosight.ai However, their high polarity can limit bioavailability. Therefore, a key design principle is the selective etherification or esterification of one or more hydroxyl groups. This can enhance lipophilicity, potentially improving membrane permeability and oral absorption. The choice of the ether or ester substituent can also introduce new functionalities or target specific biological pathways.

Another crucial design aspect is the functionalization of the aromatic ring . The positions ortho and para to the existing hydroxyl groups are susceptible to electrophilic substitution. Introducing various substituents at these positions can significantly influence the molecule's electronic properties and steric profile, thereby affecting its interaction with biological targets. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the hydroxyl groups, influencing their antioxidant capacity and binding affinities.

Alkylation and acylation of the phloroglucinol core are also common strategies. As seen in naturally occurring phloroglucinol derivatives, the addition of acyl or alkyl chains can enhance antimicrobial and anti-inflammatory activities. mdpi.com For example, 2,4-diacetylphloroglucinol (B43620) has demonstrated antimetastatic activity. mdpi.com The length and branching of these chains are critical parameters that can be fine-tuned to optimize activity and selectivity.

Furthermore, the principles of isosteric and bioisosteric replacement are applied. Replacing the methyl groups with other small alkyl groups or functional groups of similar size and electronic configuration can be explored to probe the structure-activity relationship (SAR). For instance, replacing a methyl group with an ethyl group or a trifluoromethyl group could lead to altered metabolic stability and receptor interactions.

Quantitative structure-activity relationship (QSAR) studies on related phloroglucinol compounds have highlighted the importance of lipophilicity (expressed as CLogP) and other molecular descriptors in determining biological activity. nih.gov These computational models can guide the rational design of new analogues by predicting their potential efficacy before synthesis, thereby streamlining the drug discovery process.

The design of functionalized analogues also considers the potential for the molecule to act as a scaffold for creating more complex structures. The hydroxyl and methyl groups provide reactive handles for the attachment of other pharmacophores or for the synthesis of dimeric and polymeric structures with unique properties.

Interactive Data Table: Structure-Activity Relationship of Phloroglucinol Derivatives

| Compound/Derivative Class | Structural Modification | Impact on Biological Activity |

| Acylphloroglucinols | Addition of acyl groups to the phloroglucinol core. | Often enhances anti-inflammatory and antimicrobial activities. mdpi.com |

| Alkylated Phloroglucinols | Introduction of alkyl chains. | Can increase lipophilicity and modulate antimicrobial and antifoulant properties. nih.gov |

| Phloroglucinol-terpene adducts | Combination with terpene moieties. | Lipophilicity (CLogP) and specific topological indices are important for anti-leishmanial activity. nih.gov |

| Ether/Ester Derivatives | Modification of hydroxyl groups. | Can improve bioavailability by increasing lipophilicity. |

Advanced Spectroscopic Characterization and Analytical Methodologies for 2,4 Dimethylbenzene 1,3,5 Triol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides profound insight into the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the determination of the chemical environment, connectivity, and spatial relationships of atoms.

High-Resolution Proton (¹H) NMR Spectroscopy

High-resolution proton (¹H) NMR spectroscopy is a primary technique for determining the number of different types of protons in a molecule and their neighboring environments. For 2,4-Dimethylbenzene-1,3,5-triol, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic proton, the methyl protons, and the hydroxyl protons.

Due to the symmetrical nature of the molecule, a single resonance is anticipated for the aromatic proton (H-6). The two methyl groups (at C-2 and C-4) are chemically equivalent and should therefore give rise to a single, sharp signal. The three hydroxyl groups (at C-1, C-3, and C-5) may appear as a broad or sharp singlet, depending on the solvent and concentration, due to chemical exchange.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 | 6.0-7.0 | Singlet | 1H |

| -CH₃ (at C-2, C-4) | 2.0-2.5 | Singlet | 6H |

| -OH (at C-1, C-3, C-5) | Variable | Singlet (broad or sharp) | 3H |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlational information that helps to piece together the molecular structure by identifying which nuclei are coupled to each other.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be relatively simple, primarily showing correlations between protons that are three bonds apart. Significant cross-peaks are not expected for this particular molecule due to the isolated nature of the aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For example, it would show a correlation between the aromatic proton signal and the C-6 carbon signal, as well as a correlation between the methyl proton signal and the methyl carbon signal.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are complementary and offer valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands characteristic of specific functional groups.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (phenolic) | 3200-3600 | Strong, Broad |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic, -CH₃) | 2850-3000 | Medium |

| C=C Stretch (aromatic ring) | 1500-1600 | Medium to Strong |

| C-O Stretch (phenolic) | 1150-1250 | Strong |

| C-H Bend (aromatic) | 800-900 | Strong |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR.

Table 4: Characteristic Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | ~1000 | Strong |

| C=C Stretch (aromatic ring) | 1580-1620 | Strong |

| C-H Stretch (aliphatic, -CH₃) | 2850-3000 | Medium |

| C-H Stretch (aromatic) | 3000-3100 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of this compound, providing precise information on its molecular weight and characteristic fragmentation patterns. This enables both its unambiguous identification and differentiation from isomeric and related compounds.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is instrumental in unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₈H₁₀O₃. mdpi.comnih.gov The theoretical exact mass can be calculated using the masses of the most abundant isotopes of carbon, hydrogen, and oxygen. This calculated value serves as a benchmark for experimental HRMS measurements. The exact mass of this compound is 154.062994177 Da. nih.gov

Experimental determination of a mass value that closely matches this theoretical prediction with low ppm (parts per million) error provides strong evidence for the presence of a compound with the elemental composition C₈H₁₀O₃, thereby confirming the identity of this compound in a sample.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₀O₃ | mdpi.comnih.gov |

| Nominal Mass | 154 g/mol | nih.gov |

| Monoisotopic Mass | 154.062994177 Da | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. In a typical MS/MS experiment, the molecular ion (or a protonated/deprotonated variant) of this compound is selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer, providing a fragmentation "fingerprint" that is characteristic of the molecule's structure.

While specific experimental MS/MS data for this compound is not widely published, likely fragmentation pathways can be predicted based on the principles of mass spectrometry and the known fragmentation behavior of similar phenolic compounds, such as other substituted phloroglucinols. mdpi.comresearchgate.net

Expected fragmentation pathways for this compound would likely involve:

Loss of a methyl radical (•CH₃): This is a common fragmentation for methylated aromatic compounds, leading to a fragment ion at m/z 139.

Loss of water (H₂O): The presence of multiple hydroxyl groups makes the loss of one or more water molecules a probable event, resulting in fragment ions at m/z 136.

Loss of carbon monoxide (CO): A characteristic fragmentation of phenols and related compounds, this would produce a fragment ion at m/z 126.

Combined losses: Sequential losses, such as the loss of a methyl radical followed by the loss of carbon monoxide, could also occur, yielding further characteristic fragment ions.

Ring cleavage: More energetic collisions can lead to the cleavage of the benzene (B151609) ring itself, producing smaller fragment ions.

Table 2: Predicted MS/MS Fragmentation Data for this compound ([M-H]⁻ at m/z 153)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Notes |

| 153 | 138 | CH₃ | Loss of a methyl radical from the deprotonated molecule. |

| 153 | 125 | CO | Loss of carbon monoxide from the aromatic ring. |

| 153 | 109 | CO₂ | Loss of carbon dioxide, potentially after rearrangement. |

| 138 | 110 | CO | Loss of carbon monoxide from the [M-H-CH₃]⁻ fragment. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum is characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated systems.

For this compound, the benzene ring and its hydroxyl substituents constitute the primary chromophore. Phenolic compounds typically exhibit one or more absorption bands in the UV region. The presence of multiple hydroxyl groups and alkyl substituents on the benzene ring will influence the position and intensity of these absorption maxima (λmax).

Table 3: Expected UV-Vis Spectroscopic Data for this compound

| Spectroscopic Parameter | Expected Value | Type of Transition |

| λmax 1 | ~270-280 nm | π → π |

| λmax 2 | Potentially a shoulder or weaker band at longer wavelength | n → π |

Coupled Chromatographic and Spectroscopic Techniques

To analyze complex mixtures containing this compound, chromatographic techniques are coupled with spectroscopic detectors to separate the compound from other matrix components before its detection and identification.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Mass Spectrometry (MS)

HPLC is the premier analytical technique for the separation and quantification of non-volatile, polar compounds like this compound. Reversed-phase HPLC, using a C18 stationary phase, is commonly employed for the analysis of phloroglucinols and related phenolic compounds. researchgate.netscirp.orgeuropeanreview.orgmdpi.com

A typical mobile phase would consist of a gradient mixture of an acidified aqueous solution (e.g., with formic or acetic acid to ensure the compound is in its neutral form) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.neteuropeanreview.org

Diode Array Detection (DAD): A DAD detector records the entire UV-Vis spectrum of the eluting compound. This allows for the determination of the compound's absorption maxima, which can be used for preliminary identification and to check for peak purity.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides highly specific and sensitive detection. The mass spectrometer can provide molecular weight information from the full scan data and structural information from MS/MS fragmentation, as described in section 5.3.

Table 4: Typical HPLC-DAD-MS Parameters for the Analysis of this compound

| Parameter | Typical Conditions |

| HPLC Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient elution |

| Flow Rate | 0.5 - 1.0 mL/min |

| DAD Wavelength | Monitoring at ~275 nm, with full spectrum acquisition (200-400 nm) |

| MS Ionization | Electrospray Ionization (ESI), typically in negative mode ([M-H]⁻) |

Gas Chromatography (GC) with Mass Spectrometry (MS)

Gas chromatography is a powerful separation technique for volatile and thermally stable compounds. Due to the low volatility of this compound, which has three polar hydroxyl groups, derivatization is essential prior to GC analysis. researchgate.nettcichemicals.com

The most common derivatization method for compounds with active hydrogens (like hydroxyl groups) is silylation. researchgate.net This involves reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the acidic protons of the hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups. This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. nih.govresearchgate.net

The resulting tris-TMS derivative of this compound can then be separated on a non-polar or semi-polar capillary GC column and detected by a mass spectrometer. The electron ionization (EI) mass spectrum of the TMS derivative will show a characteristic molecular ion and fragmentation pattern, which is useful for identification.

Table 5: Typical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Typical Conditions |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| GC Column | Non-polar (e.g., DB-5ms) or semi-polar capillary column |

| Injector Temperature | 250-280 °C |

| Oven Program | Temperature gradient (e.g., starting at 100 °C, ramping to 300 °C) |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique offers unparalleled insight into molecular geometry, intermolecular interactions, and the packing of molecules in the crystal lattice, which fundamentally influence the material's physical properties.

Single-Crystal X-ray Diffraction (SC-XRD) is a powerful analytical technique that provides the definitive, unambiguous structure of a molecule. nih.gov To perform this analysis, a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. mdpi.com

The analysis of this diffraction pattern allows for the determination of the unit cell—the basic repeating unit of the crystal—and the precise coordinates of every atom within the molecule. Key information obtained from an SC-XRD experiment includes:

Molecular Confirmation: Unambiguous verification of the chemical connectivity.

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Stereochemistry: The absolute configuration of chiral centers, if present.

Crystal Packing: Understanding of intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the solid-state structure.

While specific crystallographic data for this compound is not publicly available, the table below illustrates the type of data that would be obtained from a successful SC-XRD experiment, using a substituted indole (B1671886) derivative as an example for formatting. mdpi.com

Table 1: Illustrative Single-Crystal X-ray Diffraction Data

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₈H₁₀O₃ |

| Formula Weight | 154.16 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.501 |

| β (°) | 98.618 |

| γ (°) | 103.818 |

| Volume (ų) | 900.07(5) |

| Z (molecules/unit cell) | 4 |

Data presented is illustrative, based on a known structure to demonstrate typical SC-XRD output. mdpi.com

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. americanpharmaceuticalreview.com Instead of a single crystal, a fine powder of the compound is analyzed. The resulting diffraction pattern, often called a diffractogram, serves as a unique "fingerprint" for a specific crystalline phase. mdpi.com

The primary applications of PXRD in the analysis of this compound include:

Phase Identification: Comparing the experimental PXRD pattern to a database or a calculated pattern from SC-XRD data confirms the identity of the crystalline solid. nih.gov

Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffractogram, allowing for their detection.

Polymorphism Screening: Many organic molecules can exist in multiple crystalline forms, known as polymorphs. Each polymorph has a unique PXRD pattern and different physical properties (e.g., solubility, stability). PXRD is the leading technique for identifying and distinguishing between these forms. mdpi.com An amorphous solid, which lacks long-range order, produces a broad "halo" instead of sharp peaks. americanpharmaceuticalreview.com

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The table below shows representative data points from a PXRD pattern for the related compound phloroglucinol (B13840), illustrating how data is presented. researchgate.net

Table 2: Representative Powder X-ray Diffraction Peaks for Phloroglucinol

| Position (°2θ) | Intensity (Counts) |

|---|---|

| 15.5 | 1200 |

| 18.2 | 850 |

| 22.8 | 1500 |

| 25.1 | 950 |

| 28.9 | 1100 |

Data is representative for the related compound phloroglucinol to illustrate typical PXRD data presentation. researchgate.net

Advanced Techniques for Trace Compound Analysis and Purity Assessment

To ensure the purity of this compound, highly sensitive analytical methods are required to detect and quantify trace-level impurities, such as synthetic by-products, isomers (e.g., 3,5-Dimethylbenzene-1,2,4-triol), or degradation products. nih.gov Chromatographic techniques coupled with mass spectrometry are the most powerful tools for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis. nih.gov For phenolic compounds, a reversed-phase HPLC method is typically employed, often using a C18 column. europeanreview.orgnih.gov The method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. A simple, isocratic method for the related compound phloroglucinol uses a C18 column with a mobile phase of methanol and water containing formic acid. nih.gov Detection is commonly achieved using a photodiode array (PDA) detector, which provides UV-Vis spectra for each separated peak, aiding in identification. ijrpns.com

For even greater sensitivity and specificity, HPLC is coupled with tandem mass spectrometry (HPLC-MS/MS). europeanreview.orgnih.gov This technique can quantify compounds at the nanogram-per-milliliter (ng/mL) level. After separation by HPLC, the analyte is ionized (e.g., via electrospray ionization, ESI) and fragmented in the mass spectrometer. Monitoring for specific parent-to-daughter ion transitions provides exceptional selectivity and is ideal for trace analysis in complex matrices. europeanreview.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and semi-volatile compounds. thermofisher.comoiv.int The sample is vaporized and separated in a capillary column before entering the mass spectrometer for detection. oiv.int For phenolic compounds, derivatization may sometimes be employed to increase volatility and improve chromatographic peak shape. The use of Selected Reaction Monitoring (SRM) in a tandem mass spectrometer (GC-MS/MS) significantly enhances selectivity and achieves very low detection limits. thermofisher.com

Table 3: Illustrative Parameters for HPLC-MS/MS Analysis of a Phenolic Compound

| Parameter | Illustrative Condition |

|---|---|

| Chromatography | |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitored Transition | m/z 153.1 → [daughter ion] (Hypothetical for C₈H₁₀O₃) |

| Lower Limit of Quantification | ~1-5 ng/mL |

Parameters are illustrative and based on common methods for analyzing related phenolic compounds. europeanreview.orgnih.gov

Computational and Theoretical Investigations of 2,4 Dimethylbenzene 1,3,5 Triol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and molecular properties of compounds like 2,4-Dimethylbenzene-1,3,5-triol. These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of phenolic compounds due to its balance of accuracy and computational cost. nih.govnih.gov Studies on related molecules, such as phloroglucinol (B13840) and other derivatives, utilize DFT to understand their antioxidant activity by calculating parameters like bond dissociation enthalpies (BDEs) and ionization potentials (IPs). researchgate.net For instance, a theoretical study on phloroglucinol used DFT with the M06-2X, BHHLYP, and MPW1K methods in conjunction with basis sets like 6-31++G(d,p) and 6-311++G(3df,2p) to explore its reaction with hydroxyl radicals. researchgate.net

The electronic properties of substituted phenols are significantly influenced by the nature and position of the substituents. The methyl groups in this compound are electron-donating, which can affect the electron density distribution on the aromatic ring and the hydroxyl groups, thereby influencing its reactivity. DFT calculations can quantify these effects by computing molecular descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. nih.gov

Table 1: Calculated Electronic Properties of a Related Compound (Phloroglucinol) (Note: Data is for the parent compound, phloroglucinol, and serves as an illustrative example of the type of data obtained from DFT calculations.)

| Property | Calculated Value | Method | Reference |

| Ionization Potential (IP) | Varies with method and solvent | DFT | researchgate.net |

| Bond Dissociation Enthalpy (BDE) | Varies with method and solvent | DFT | researchgate.net |

| HOMO Energy | -6.0279 eV (for phenol) | B3LYP/6-31+G(d,p) | researchgate.net |

| LUMO Energy | -0.4353 eV (for phenol) | B3LYP/6-31+G(d,p) | researchgate.net |

| Energy Gap | 5.5926 eV (for phenol) | B3LYP/6-31+G(d,p) | researchgate.net |

Ab Initio Methods for High-Accuracy Calculations

For higher accuracy, ab initio methods, which are based on first principles without empirical parameters, can be employed. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for smaller molecules or for refining DFT results. nih.gov For example, ab initio calculations have been used to study the antioxidant activity of phenolic acids, providing insights into their structural dependency. nih.gov These methods are particularly useful for obtaining precise geometries and vibrational frequencies, which can be compared with experimental data.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules and their interactions with the surrounding environment. nih.govnih.gov For a molecule like this compound, MD simulations can be used to study the orientation of the hydroxyl groups, their intramolecular hydrogen bonding patterns, and their interactions with solvent molecules. researchgate.net

A study on nodifloridin-B, a phloroglucinol derivative, utilized MD simulations to analyze conformational preferences in different solvents, highlighting the crucial role of intramolecular hydrogen bonding. researchgate.net Such simulations can provide a dynamic picture of the molecule's behavior, which is essential for understanding its biological activity and chemical reactivity in solution. nih.gov The development of force fields specifically parameterized for phenolic compounds enhances the accuracy of these simulations. nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry plays a pivotal role in elucidating reaction mechanisms by identifying intermediates, transition states, and reaction pathways. For phenolic compounds, this includes modeling oxidation reactions and electrophilic aromatic substitutions. libretexts.orglibretexts.org

Theoretical studies on the reaction of phloroglucinol with radicals, for instance, have used DFT to investigate different antioxidant mechanisms, such as hydrogen atom transfer (HAT), sequential proton loss electron transfer (SPLET), and radical adduct formation (RAF). nih.govrsc.org These studies calculate the activation energies and reaction enthalpies for each pathway to determine the most favorable mechanism under different conditions (e.g., in different solvents). nih.govrsc.org Similar methodologies could be applied to this compound to understand how the methyl substituents influence its antioxidant and other chemical reactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are extensively used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the structural elucidation of newly synthesized compounds and the interpretation of experimental data. nih.govwisc.edu

Table 2: General Workflow for Computational NMR Prediction (This table outlines a general procedure and does not represent a specific study on this compound.)

| Step | Description |

| 1. Conformational Search | Identify all low-energy conformers of the molecule. |

| 2. Geometry Optimization | Optimize the geometry of each conformer using a suitable DFT method (e.g., B3LYP/6-31G(d)). wisc.edu |

| 3. NMR Calculation | Calculate NMR shielding constants for each optimized conformer using a higher level of theory (e.g., WP04/6-311++G(2d,p) with a solvent model). github.io |

| 4. Boltzmann Averaging | Calculate the final predicted chemical shifts by averaging the values for all conformers, weighted by their Boltzmann population. |

| 5. Comparison | Compare the predicted spectrum with experimental data for validation. |

Application of Group Theory in Molecular Symmetry Analysis

Group theory is a mathematical framework used to describe the symmetry of molecules and its consequences for their physical and spectroscopic properties. youtube.comyoutube.com The symmetry of a molecule is defined by the set of symmetry operations (like rotations and reflections) that leave the molecule unchanged. These operations form a mathematical group, and the molecule is assigned to a specific point group.

This compound, assuming a planar arrangement of the benzene (B151609) ring, possesses a C₂ᵥ point group symmetry. This is determined by the presence of a C₂ rotation axis passing through the C5-C6 bond and bisecting the C2-C3 bond, and two vertical mirror planes (σᵥ), one of which is the molecular plane itself. The symmetry of the molecule dictates which spectroscopic transitions are allowed, influencing its IR and Raman spectra. For instance, in C₂ᵥ symmetry, vibrational modes can be classified into A₁, A₂, B₁, and B₂ irreducible representations, each with different selection rules for IR and Raman activity.

The substitution pattern on the benzene ring directly determines its point group. For example, monosubstituted benzenes and ortho- and meta-disubstituted benzenes often belong to the C₂ᵥ point group, while para-disubstituted benzenes can belong to the D₂ₕ point group if the substituents are identical and possess certain symmetries. youtube.com Tri-substituted benzenes can have various point groups depending on the substitution pattern, such as C₂ᵥ for 1,2,4-substitution and D₃ₕ for 1,3,5-substitution with identical substituents. youtube.com

Rational Design and Virtual Screening of Novel Derivatives

The rational design and virtual screening of novel derivatives of this compound represent a modern approach to discovering new chemical entities with potentially enhanced biological activities or improved physicochemical properties. This computational strategy allows for the exploration of vast chemical spaces to identify promising candidates for synthesis and further experimental evaluation. While specific high-throughput screening or rational design studies directly centered on this compound are not extensively documented in publicly available literature, the principles of these methods are well-established and have been applied to the broader class of phloroglucinols.

The core of rational design involves modifying a known chemical scaffold—in this case, this compound—to optimize its interaction with a specific biological target. This process is heavily reliant on understanding the structure-activity relationships (SAR) of the parent molecule. For this compound, key structural features that can be computationally modified include the hydroxyl groups and the methyl substituents on the benzene ring.

Virtual screening, on the other hand, involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. These libraries can be pre-existing collections of millions of compounds or custom-designed libraries based on a specific scaffold like this compound.

A general workflow for the rational design and virtual screening of novel this compound derivatives would typically involve the following steps:

Target Identification and Validation: Identifying a biological target (e.g., an enzyme or receptor) that is relevant to a specific disease or application.

Binding Site Analysis: Characterizing the three-dimensional structure of the target's binding site to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are important for ligand binding.

Scaffold-Based Library Design: Creating a virtual library of novel derivatives by computationally adding or modifying functional groups on the this compound scaffold.

Molecular Docking: Computationally predicting the binding mode and affinity of the designed derivatives within the target's binding site.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to assess their drug-likeness.

Prioritization and Selection: Ranking the designed derivatives based on their predicted binding affinity, ADMET properties, and other relevant computational metrics for potential synthesis and experimental testing.

Although direct research on this compound is limited, studies on other phloroglucinol derivatives provide insights into how such computational investigations could be applied. For instance, virtual screening of phloroglucinol derivatives has been performed to identify potential inhibitors of HIV-reverse transcriptase. nih.gov In such studies, a library of compounds is docked against the enzyme's active site, and their binding energies are calculated. Similarly, in silico screening of natural phloroglucinols has been conducted to identify potential inhibitors of PI3Kα, an enzyme implicated in cancer. dntb.gov.uaresearchgate.netdoaj.orgzlb.de These studies highlight the potential of using computational methods to explore the therapeutic applications of phloroglucinol-based compounds.